N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide
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Overview
Description
N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexanecarboxamide core with a substituted phenyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide typically involves multiple steps. One common method starts with the reaction of o-toluidine with butyric acid chloride to form N-butyryl-2-methylaniline. This intermediate is then brominated to obtain the desired brominated product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . This method is favored for its efficiency and ability to produce high yields.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields brominated derivatives, while oxidation and reduction can lead to various oxygenated or hydrogenated products .
Scientific Research Applications
N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have been used to predict its binding affinity and interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyclohexanecarboxamide core and substituted phenyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H27BrN2O2 |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-[1-(4-bromo-3-methylanilino)-3-methyl-1-oxobutan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H27BrN2O2/c1-12(2)17(22-18(23)14-7-5-4-6-8-14)19(24)21-15-9-10-16(20)13(3)11-15/h9-12,14,17H,4-8H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
XNQBRAHVPJDCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C(C)C)NC(=O)C2CCCCC2)Br |
Origin of Product |
United States |
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